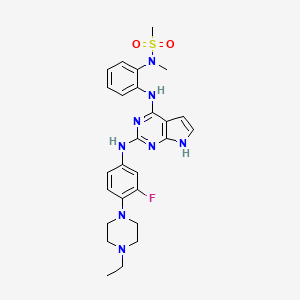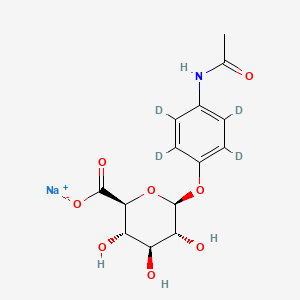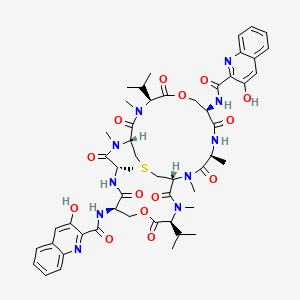
Antitumor agent-149
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-149 is a synthetic compound with significant potential in cancer treatment. It is known for its ability to inhibit the growth of cancer cells and induce apoptosis. The compound has a molecular weight of 1085.19 and a chemical formula of C52H64N10O14S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-149 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Antitumor agent-149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including colon and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of antitumor agent-149 involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated transcription. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Echinomycin: An analogue of antitumor agent-149, known for its ability to inhibit HIF-1α-mediated transcription.
Doxorubicin: A widely used anticancer drug that also induces apoptosis in cancer cells.
Venetoclax: Targets the Bcl-2 protein, leading to programmed cell death
Uniqueness: this compound is unique due to its specific inhibition of HIF-1α and its potent apoptotic effects on cancer cells. Unlike other compounds, it has shown significant efficacy in preclinical models of colon cancer and other malignancies .
Propriétés
Formule moléculaire |
C52H64N10O14S |
|---|---|
Poids moléculaire |
1085.2 g/mol |
Nom IUPAC |
3-hydroxy-N-[(1R,4S,7R,11S,14R,17S,20R,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C52H64N10O14S/c1-25(2)41-51(73)75-21-33(57-45(67)39-37(63)19-29-15-11-13-17-31(29)55-39)43(65)53-28(6)48(70)60(8)36-24-77-23-35(49(71)61(41)9)59(7)47(69)27(5)54-44(66)34(22-76-52(74)42(26(3)4)62(10)50(36)72)58-46(68)40-38(64)20-30-16-12-14-18-32(30)56-40/h11-20,25-28,33-36,41-42,63-64H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68)/t27-,28-,33+,34+,35-,36-,41-,42-/m0/s1 |
Clé InChI |
FWTYYWFANNCACL-KOPQPNPPSA-N |
SMILES isomérique |
C[C@H]1C(=O)N([C@H]2CSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
SMILES canonique |
CC1C(=O)N(C2CSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


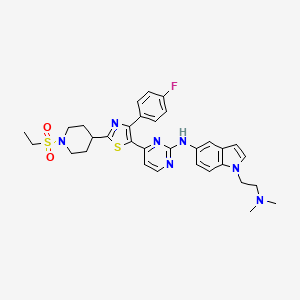

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
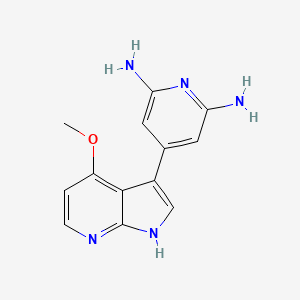
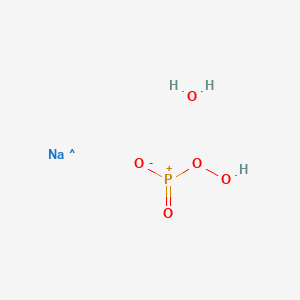
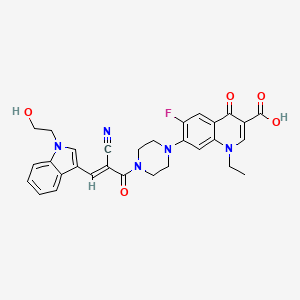
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)

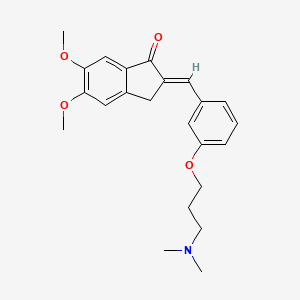

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
